Cardanol diene

Description

Properties

IUPAC Name |

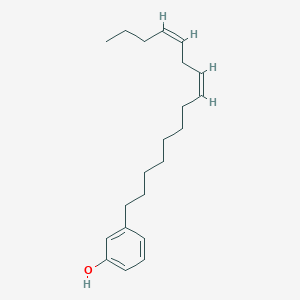

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVLNWNMNHXGA-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872879 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-63-5 | |

| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Isolation of Cardanol Diene from Cashew Nut Shell Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashew Nut Shell Liquid (CNSL), a readily available and renewable resource, is a byproduct of the cashew industry.[1][2] This viscous, reddish-brown liquid is a rich source of phenolic lipids, primarily anacardic acid, cardol, and cardanol.[1][3][4] Technical CNSL, obtained through a roasting process, is particularly abundant in cardanol due to the decarboxylation of anacardic acid.[1][5] Cardanol itself is not a single compound but a mixture of congeners with a C15 alkyl chain at the meta position of the phenolic ring, varying in their degree of unsaturation. These include saturated, monoene, diene, and triene forms.[3][5][6] The diene component of cardanol, specifically 3-(pentadeca-8,11-dienyl)phenol, is of significant interest for various industrial and pharmaceutical applications due to its unique chemical structure, featuring two double bonds in its aliphatic side chain. This guide provides a comprehensive overview of the natural occurrence of cardanol diene and details the methodologies for its isolation from CNSL.

Natural Occurrence of this compound in CNSL

The composition of CNSL, and consequently the proportion of this compound, can vary depending on the geographical origin of the cashew nuts, the extraction method employed, and the subsequent processing steps.[5][6] Natural CNSL, extracted through cold-press methods, contains a higher percentage of anacardic acid.[5] In contrast, technical CNSL, which undergoes heat treatment, is enriched in cardanol.[1][5][7]

The cardanol fraction is a mixture of four main components, each with a C15 side chain that can be saturated or contain one, two, or three double bonds. The relative abundance of the diene component has been reported in several studies.

| Source/Method | This compound (%) | Other Cardanol Components (%) | Reference |

| Commercial Technical Cardanol Sample (NMR Analysis) | 22 | Monoene (42%), Triene (36%) | [8] |

| Double Vacuum Distilled CNSL | 16-17 | Saturated (5-8%), Monoene (48-49%), Triene (29-30%) | [9] |

| Technical CNSL (HPLC Analysis) | ~5 | Saturated (20-30%), Monoene (70-80%), Triene (<5%) | [2][5] |

| Flash Column Chromatography Isolated Fraction | 22 | Monoene (42%), Triene (36%) - from a specific CNSL source | [5][6] |

Isolation of this compound from CNSL

The separation of the different unsaturated components of cardanol, including the diene, presents a significant challenge due to their structural similarity.[5][6] Several methods have been developed for the isolation of cardanol from CNSL and the subsequent separation of its components. These primarily include solvent extraction and chromatographic techniques.

Experimental Protocol 1: Isolation of Cardanol from Technical CNSL via Solvent Extraction

This method focuses on the separation of the monophenolic cardanol from the diphenolic cardol, which are the main constituents of technical CNSL.

Materials:

-

Technical CNSL

-

Methanol

-

Ammonium hydroxide (25%)

-

Hexane

-

Ethyl acetate

-

Hydrochloric acid (5%)

-

Sodium sulfate (anhydrous)

-

Activated charcoal

-

Celite

Procedure:

-

Dissolve 100 g of technical CNSL in 320 mL of methanol.

-

Add 200 mL of 25% ammonium hydroxide to the solution and stir for 15 minutes.

-

Extract the solution with four 200 mL portions of hexane.

-

Combine the organic (hexane) layers and wash with 100 mL of 5% HCl, followed by 100 mL of distilled water.

-

Add 10 g of activated charcoal to the organic layer, stir for 10 minutes, and then filter through a pad of Celite (15 g).

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain pure cardanol.[7]

Experimental Protocol 2: Separation of Cardanol Congeners using Flash Column Chromatography

This modern chromatographic technique allows for the separation of the individual monoene, diene, and triene components of cardanol on a gram scale.[5][6]

Materials and Equipment:

-

Crude Cardanol (obtained from Protocol 1 or commercially)

-

Flash chromatography system with a C18 column

-

Solvents for elution (specific gradient to be optimized based on the system)

-

UV and/or Evaporative Light Scattering Detector (ELSD)

Procedure:

-

Dissolve the crude cardanol mixture in a minimal amount of a suitable solvent.

-

Load the sample onto a C18 flash chromatography column.

-

Elute the components using a solvent gradient. A typical gradient might start with a less polar mobile phase and gradually increase in polarity. The exact solvent system and gradient profile need to be optimized for the specific column and sample.

-

Monitor the elution of the different components using a UV detector (at wavelengths such as 220, 254, and 280 nm) and/or an ELSD.[5]

-

Collect the fractions corresponding to the different peaks.

-

Analyze the collected fractions using techniques like HPLC, GC-MS, and NMR to confirm the purity and identity of the isolated this compound.[5] A study reported the isolation of monoene (42%), diene (22%), and triene (36%) with good purity using this method.[5]

Visualizing the Process and Structures

To better understand the workflow and the chemical entities involved, the following diagrams have been generated.

Caption: Workflow for the isolation of this compound from CNSL.

Caption: Chemical structures of general cardanol and this compound.

Conclusion

This compound is a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid. Its unique structure, featuring a C15 diene side chain, makes it a valuable platform chemical for various applications. While it exists as part of a complex mixture in its natural source, effective isolation protocols based on solvent extraction and flash column chromatography have been developed. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the purification and utilization of this renewable chemical resource. Further research into optimizing these isolation techniques can enhance the economic viability and broaden the applications of this compound in drug development and other advanced material sciences.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cardanol Diene and Its Isomers in Cashew Nut Shell Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cardanol diene and its isomers, key phenolic lipids found in Cashew Nut Shell Liquid (CNSL). It delves into their chemical structures, quantitative distribution, detailed experimental protocols for isolation and characterization, and their potential biological significance. This document is intended to serve as a valuable resource for professionals in research, science, and drug development exploring the applications of these renewable bio-based molecules.

Introduction to Cardanol and its Isomers

Cashew Nut Shell Liquid (CNSL) is a valuable by-product of the cashew industry, rich in phenolic compounds.[1] One of the primary components of technical CNSL, obtained through a heating process, is cardanol. Cardanol is not a single compound but rather a mixture of 3-n-pentadecylphenols with varying degrees of unsaturation in the C15 alkyl side chain.[2][3] These include a saturated component, a monoene, a diene, and a triene. The double bonds in the unsaturated side chains are typically in the cis (Z) configuration.[4][5] The diene and its isomers are of particular interest due to the reactivity conferred by the multiple unsaturation sites, which allows for various chemical modifications and potential biological activities.[6][7]

Chemical Structures of Cardanol Isomers

The primary isomers of cardanol found in CNSL are distinguished by the number and position of double bonds in their C15 alkyl side chain. The general structure consists of a phenol ring with this chain at the meta position.

Caption: Chemical structures of the primary unsaturated cardanol isomers.

Quantitative Composition of Cardanol in CNSL

The relative abundance of cardanol isomers can vary depending on the source of the CNSL and the processing method used.[4] However, several studies have quantified the typical composition. The data from various sources is summarized in the table below.

| Cardanol Isomer | Composition Range (%) | Specific Example 1 (%)[4][5] | Specific Example 2 (%)[3][8] | Specific Example 3 (%)[6][9] | Specific Example 4 (%)[10] |

| Saturated | 5 - 8 | - | - | 5 - 8 | 5 - 8 |

| Monoene | 42 - 80 | 42 | 42 | 48 - 49 | 48 - 49 |

| Diene | 5 - 22 | 22 | 22 | 16 - 17 | 16 - 17 |

| Triene | <5 - 36 | 36 | 36 | 29 - 30 | 29 - 30 |

Experimental Protocols

Isolation and Purification of Cardanol Isomers

A common method for separating the cardanol isomers is flash column chromatography.[3][8] This technique allows for the isolation of the monoene, diene, and triene fractions on a gram scale.

Protocol: Flash Column Chromatography [3][8]

-

Sample Preparation: A sample of crude CNSL (e.g., 2.0 g) is used as the starting material.

-

Stationary Phase: A C18 Reveleris column is utilized as the stationary phase.

-

Mobile Phase: A gradient of acetonitrile and methanol is typically used as the eluent. The specific gradient profile is varied to achieve optimal separation.

-

Detection: The eluted fractions are monitored using UV absorption at wavelengths of 220, 254, and 280 nm.

-

Fraction Collection: Peaks corresponding to the triene, diene, and monoene are collected separately. The typical elution order is triene, followed by diene, and then monoene.

-

Solvent Recovery: The solvents used for elution can be recovered (up to 82%) and reused, making the process more sustainable and cost-effective.[3][8]

Another established method involves solvent extraction to separate cardanol from other components in technical CNSL.[11]

Protocol: Solvent Extraction for Cardanol Isolation [11]

-

Dissolution: Dissolve technical CNSL (containing cardanol and cardol) in a mixture of methanol and ammonium hydroxide.

-

Extraction: Extract the solution with hexane. The cardanol will preferentially move to the hexane layer.

-

Washing: Wash the organic (hexane) layer with a dilute acid (e.g., 5% HCl) followed by distilled water to remove any residual ammonia or other impurities.

-

Decolorization: Treat the organic layer with activated charcoal to remove colored impurities.

-

Drying and Concentration: Filter the solution, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain pure cardanol.

Caption: General experimental workflow for the isolation and characterization of cardanol isomers.

Characterization Techniques

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the isolated cardanol isomers.[3][8]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated fractions. A C18 column with a mobile phase of acetonitrile, water, and acetic acid is commonly employed.[3][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the different isomers. The molecular ion fragments for the monoene, diene, and triene are observed at m/z = 302, 300, and 298, respectively.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for detailed structural analysis, including the position and configuration of the double bonds in the alkyl side chain.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to confirm the presence of functional groups and can provide information about the cis/trans configuration of the double bonds.[3]

Biological Activities and Potential Applications

Cardanol and its derivatives have garnered significant interest for their diverse biological activities and potential applications in drug development and material science.

-

Enzyme Inhibition: this compound has been shown to inhibit tyrosinase, an enzyme involved in melanin production, with an IC50 value of 52.5 μM in vitro.[13]

-

Antibiofilm Activity: Metal complexes synthesized from this compound have demonstrated the ability to inhibit biofilm formation by uropathogenic E. coli.[13]

-

Antioxidant Properties: The phenolic structure of cardanol contributes to its antioxidant activity. The long alkyl chain can help stabilize oxidized molecules, and the lipophilicity of cardanol allows it to permeate the blood-brain barrier, suggesting potential for addressing oxidative stress in neurodegenerative diseases.[14]

-

Precursor for Drug Synthesis: The unsaturated side chain of cardanol serves as a versatile starting point for the synthesis of various pharmaceutical compounds.[15]

-

Industrial Applications: Cardanol is widely used in the production of resins, coatings, adhesives, and surfactants.[16][17][18][19]

While specific signaling pathways are not extensively detailed in the reviewed literature, the antioxidant and enzyme-inhibiting properties of this compound suggest its potential to modulate pathways related to oxidative stress and metabolic processes. Further research is warranted to elucidate the precise molecular mechanisms of action.

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound and its isomers, readily available from the agro-waste product CNSL, represent a versatile platform for chemical and pharmaceutical innovation. Their unique phenolic lipid structure imparts a range of desirable properties, from antioxidant and antimicrobial activities to utility as a precursor for complex chemical syntheses. The detailed experimental protocols for their isolation and characterization provided in this guide offer a solid foundation for researchers to explore the full potential of these sustainable molecules. Further investigation into their specific interactions with biological signaling pathways will undoubtedly open up new avenues for their application in drug discovery and development.

References

- 1. kumarmetal.com [kumarmetal.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]

- 4. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Cardanol and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Eco-friendly synthesis of cardanol-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00058C [pubs.rsc.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Applications - Cardanol - senesel [senesel.pl]

- 17. bansaltrading.com [bansaltrading.com]

- 18. kumarasamyindustries.com [kumarasamyindustries.com]

- 19. cashewmanufacturers.com [cashewmanufacturers.com]

Thermal Degradation Profile of Purified Cardanol Diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardanol, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is a mixture of saturated, monoene, diene, and triene congeners. The diene component, in its purified form, presents unique properties relevant to various applications, including polymer chemistry and drug development. Understanding its thermal stability is paramount for its processing and application. This technical guide provides a comprehensive overview of the thermal degradation profile of purified cardanol diene, including detailed experimental protocols for its analysis and a proposed degradation pathway. While specific quantitative data for the purified diene is limited in publicly available literature, this guide synthesizes information from studies on cardanol mixtures and related unsaturated phenolic compounds to present a scientifically grounded profile.

Introduction

Cardanol is a meta-substituted alkylphenol with a C15 aliphatic side chain of varying degrees of unsaturation. The diene variant of cardanol possesses two double bonds in its alkyl chain, contributing to its specific reactivity and physicochemical properties. The thermal stability of cardanol and its derivatives is a critical parameter for their application in materials science, where they are used in the formulation of resins, coatings, and friction materials[1][2]. In the context of drug development, understanding the thermal degradation profile is essential for ensuring the stability of cardanol-based compounds during synthesis, purification, and storage.

This guide focuses specifically on the thermal degradation of purified this compound, providing a detailed examination of its expected behavior under thermal stress.

Expected Thermal Degradation Profile

Based on the analysis of technical cardanol (a mixture of its congeners) and other unsaturated long-chain alkylphenols, the thermal degradation of purified this compound is anticipated to occur in a multi-step process. The presence of unsaturation in the alkyl chain is expected to influence the onset of degradation compared to its saturated counterpart, hydrogenated cardanol, which is reported to degrade in a single step between 200°C and 320°C[3].

The degradation of cardanol monomer, as a mixture, has been observed to initiate with the decomposition of the unsaturated aliphatic side chains at around 186°C, followed by the degradation of the phenolic moiety at a much higher temperature of approximately 475°C. The overall thermal stability of resins modified with cardanol has been shown to be influenced by its presence, in some cases enhancing the thermal properties of the final polymer[1].

The following table summarizes the expected thermal degradation stages for purified this compound, based on available data for mixed cardanol and general principles of thermal decomposition of similar molecules.

| Degradation Stage | Approximate Temperature Range (°C) | Mass Loss (%) (Estimated) | Description of Events |

| Stage 1: Initial Volatilization & Side Chain Scission | 180 - 300 | 10 - 30 | Initial loss of volatile impurities. Scission and decomposition of the unsaturated C15 diene side chain. The double bonds are expected points of initial thermal cleavage. |

| Stage 2: Phenolic Moiety Degradation | 350 - 500 | 40 - 60 | Degradation of the phenolic ring, including the cleavage of C-O and C-C bonds within the aromatic structure. |

| Stage 3: Char Formation and Slow Decomposition | > 500 | 10 - 20 | Gradual decomposition of the remaining char residue at higher temperatures. |

Experimental Protocols

The primary technique for evaluating the thermal degradation profile of a material is Thermogravimetric Analysis (TGA). The following protocol provides a detailed methodology for the TGA of purified this compound.

Sample Preparation

-

Purification: Purified this compound should be obtained through column chromatography of technical grade cardanol, as detailed in the literature.

-

Drying: The purified sample should be thoroughly dried under vacuum at a temperature below its degradation onset (e.g., 60°C) to remove any residual solvent and moisture.

-

Sample Weighing: Accurately weigh 5-10 mg of the dried, purified this compound into a TGA crucible (e.g., alumina or platinum).

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum pan.

-

Sample Size: 5-10 mg.

-

Purge Gas: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum degradation rates.

Data Analysis

-

Onset Temperature of Degradation (Tonset): Determined as the temperature at which a significant deviation from the baseline mass is observed.

-

Peak Degradation Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, as indicated by the peak in the DTG curve.

-

Mass Loss: Calculate the percentage of mass loss at each degradation stage.

-

Residual Mass: The percentage of mass remaining at the end of the experiment (e.g., at 800°C).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal degradation analysis of purified this compound.

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway for purified this compound.

Conclusion

The thermal degradation of purified this compound is a complex process that is expected to occur in multiple stages, initiated by the decomposition of the unsaturated alkyl side chain followed by the degradation of the phenolic ring at higher temperatures. While precise quantitative data for the purified diene component is not extensively available, this guide provides a robust framework for its analysis based on the thermal behavior of mixed cardanol and similar phenolic compounds. The detailed experimental protocol for Thermogravimetric Analysis offers a standardized method for researchers to determine the specific thermal degradation profile of their purified this compound samples. The proposed degradation pathway serves as a logical model for understanding the chemical transformations occurring during thermal stress. Further research focusing on the TGA of isolated cardanol congeners is necessary to fully elucidate their individual thermal stabilities and degradation mechanisms.

References

Solubility Characteristics of Cardanol Diene in Various Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cardanol diene, a naturally derived phenolic lipid with significant potential in various scientific and pharmaceutical applications. Due to its unique amphiphilic structure, understanding its behavior in different solvent systems is critical for its application in drug delivery, material science, and as a versatile chemical intermediate.

Introduction to this compound

Cardanol is a phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry.[1][2] The term "cardanol" refers to a mixture of 3-alkylphenols with the alkyl chain varying in its degree of unsaturation. This compound, specifically 3-((8Z,11Z)-pentadeca-8,11-dien-1-yl)phenol, is a component of this mixture characterized by a C15 alkyl chain with two double bonds.[3] Its structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, imparts interesting solubility properties, making it a subject of interest for various applications, including the development of resins, coatings, and as a precursor for pharmaceutical drugs.[1][4]

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature. However, data from chemical suppliers provides a baseline understanding of its solubility in a few common polar aprotic and protic organic solvents.

The table below summarizes the available quantitative solubility data for this compound.

| Organic Solvent | Chemical Formula | Solvent Type | Solubility (mg/mL) | Citation(s) |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | 20 | [5][6] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | 15 | [5][6] |

| Ethanol | C₂H₅OH | Polar protic | 22 | [5][6] |

| Ethanol:PBS (pH 7.2) (1:1) | - | Aqueous/Organic | 0.5 | [5][6] |

It is important to note that this data is provided by commercial suppliers and the specific experimental conditions (e.g., temperature, pressure) for these measurements are not detailed.

While specific quantitative data is limited, it is generally understood that cardanol and its derivatives, owing to their long hydrocarbon tail, exhibit good solubility in non-polar or less polar organic solvents such as aliphatic hydrocarbons.[7][8] Conversely, its solubility in water is low.[9]

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of this compound in a wider range of organic solvents, the following experimental protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis, is recommended.

Materials and Apparatus

-

This compound: Purity ≥95%

-

Organic Solvents: Analytical grade (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, methanol, etc.)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][10]

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest with a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. Phenolic compounds typically exhibit strong absorbance in the UV range, often around 280 nm.[11]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Determination of this compound Concentration in Saturated Solutions:

-

Dilute the filtered saturated solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solutions at the λmax.

-

Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the specific organic solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and provided a detailed experimental protocol for its determination in a broader range of organic solvents. While the existing quantitative data is limited, the provided methodology offers a robust framework for researchers to generate their own solubility data, which is essential for advancing the use of this versatile bio-based molecule in drug development and other scientific fields. The amphiphilic nature of this compound suggests a complex solubility profile that warrants further investigation to unlock its full potential.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. bioassaysys.com [bioassaysys.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 51546-63-5 | Cayman Chemical | Biomol.de [biomol.com]

- 5. glpbio.com [glpbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Products - Cardanol - senesel [senesel.pl]

- 8. GB2254323A - Separating cardanol and other naturally occurring phenols from technical cashew nut-shell liquid - Google Patents [patents.google.com]

- 9. assets.cureusjournals.com [assets.cureusjournals.com]

- 10. enamine.net [enamine.net]

- 11. article.imrpress.com [article.imrpress.com]

An In-depth Technical Guide to the Biological Activities and Cytotoxicity of Cardanol Diene

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cardanol, a phenolic lipid derived from the agro-waste of cashew nut shell liquid (CNSL), is a mixture of saturated and unsaturated (monoene, diene, and triene) components. This technical guide focuses on the diverse biological activities and cytotoxic profile of the cardanol diene component and the broader cardanol mixture. It provides a comprehensive overview of its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Introduction

Cardanol is a meta-substituted alkyl/alkenyl phenol obtained from the vacuum distillation and decarboxylation of anacardic acid, the primary constituent of cashew nut shell liquid (CNSL).[1][2] The alkyl side chain, typically comprising 15 carbons, varies in its degree of unsaturation. A typical composition of a technical cardanol sample includes the 8′-monoene (42%), 8′,11′-diene (22%), and 8′,11′,14′-triene (36%) forms.[1][3][4] This unique amphipathic structure, combining a hydrophilic phenolic head with a long, hydrophobic aliphatic tail, underpins its wide range of biological activities and industrial applications.[5] This guide consolidates current research on the biological effects and cytotoxicity of cardanol, with a specific focus on its diene component where data is available.

Quantitative Summary of Biological Activities and Cytotoxicity

The biological efficacy and cytotoxic thresholds of cardanol and its specific unsaturated components have been quantified across various studies. The following tables summarize this key data.

Table 1: Summary of Biological Activities of Cardanol and its Components

| Activity | Target/Model | Compound | Concentration / IC₅₀ | Key Findings | Reference(s) |

| Enzyme Inhibition | Tyrosinase (in vitro) | This compound | IC₅₀: 52.5 µM | Potent inhibition of the enzyme responsible for melanin production. | [6][7] |

| Acetylcholinesterase (AChE) | Cardanol Derivative 5 | IC₅₀: 30 µM | Moderate inhibition, suggesting potential for Alzheimer's disease research. | [8] | |

| Wound Healing | Human Keratinocytes (HaCaT cells) | Cardanol Mixture | 1 µg/mL | Achieved 99% wound closure in a scratch assay after 48 hours. | [3][4] |

| Human Keratinocytes (HaCaT cells) | Cardanol Mixture | 0.1 and 1 µg/mL | Significantly promoted cell proliferation and migration. | [1][3][4] | |

| Antimicrobial | Uropathogenic E. coli | This compound-Metal Complexes | Not specified | Inhibits biofilm formation, relevant for preventing catheter-related infections. | [6][7] |

| Antigenotoxicity | Mouse Bone Marrow Cells | Saturated Cardanol | 2.5 mg/kg | Provided up to 97% damage reduction against cyclophosphamide-induced micronuclei formation. | [9] |

| Mouse Bone Marrow Cells | Saturated Cardanol | 2.5 mg/kg | Showed a 31.76% reduction in DNA damage in a comet assay. | [9] |

Table 2: Cytotoxicity of Cardanol and its Components on Various Cell Lines

| Cell Line | Cancer Type | Compound | Time (h) | IC₅₀ / Cytotoxic Concentration | Key Findings | Reference(s) |

| HaCaT | Human Keratinocytes (Non-cancerous) | Cardanol Mixture | 24 | >10 µg/mL | Cytotoxic effects and significant DNA damage were observed only at concentrations above 10 µg/mL. | [1][3][4] |

| BT-474 | Breast Cancer | Cardanol | 72 | IC₅₀: 15.6 ± 1.76 µg/mL | Induced G₁ phase cell cycle arrest and late-stage apoptosis. | [10] |

| M14 | Human Melanoma | Cardanol Monoene | 24 | IC₅₀: 23.15 ± 2.42 µM | Inhibited cell proliferation in a dose- and time-dependent manner. | [11] |

| M14 | Human Melanoma | Cardanol Monoene | 48 | IC₅₀: 12.30 ± 1.67 µM | Induced S phase cell cycle arrest and apoptosis via mitochondrial pathways. | [11] |

Key Signaling Pathways and Mechanisms of Action

Cardanol exerts its biological effects, particularly its anticancer activity, by modulating critical cellular signaling pathways. The primary mechanisms identified involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Anticancer Mechanisms

-

Apoptosis Induction in Melanoma Cells: In M14 human melanoma cells, cardanol monoene was found to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS).[11] This ROS accumulation leads to the collapse of the mitochondrial membrane potential, releasing cytochrome C into the cytosol. This event activates a caspase cascade, including the cleavage of caspase-3 and PARP, ultimately leading to cell death. This process is also associated with an increased Bax/Bcl-2 ratio and upregulation of the tumor suppressor p53.[11]

-

Cell Cycle Arrest in Breast Cancer Cells: In BT-474 breast cancer cells, cardanol treatment leads to cell cycle arrest at the G₁ phase.[10] This is achieved by upregulating the expression of the cell cycle inhibitor p21 and downregulating key proteins required for G₁-S transition, such as cyclin D1, cyclin E, CDK4, and CDK2.[10] Apoptosis is also induced through the modulation of apoptosis-related genes, including an increase in DR5 and Bcl-2 expression and a decrease in Mcl-1.[10]

-

PI3K-Akt Pathway Modulation: In silico analyses of cardanol's effect on oral cancer have identified the PI3K-Akt signaling pathway as a principal target.[12][13][14] This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its inhibition is a key strategy in cancer therapy.

Caption: General experimental workflow for cardanol evaluation.

Caption: Cardanol-induced apoptosis pathway in M14 melanoma cells.

Caption: Cardanol-induced cell cycle arrest and apoptosis in BT-474 cells.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the biological activities of cardanol.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Plating: Seed cells (e.g., HaCaT) in 96-well plates at a density of 5,000 cells per well and incubate until they reach 70-80% confluency.[1]

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of cardanol (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A vehicle control (e.g., castor oil if used for dilution) should be included.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.[1]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add 100 µL of MTT solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[1]

-

Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Cell Treatment: Treat cells with cardanol at various concentrations (e.g., 0.1, 1, 10 µg/mL) for a defined period. A positive control (e.g., H₂O₂) is used to induce known DNA damage.[1]

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software. The "tail moment" is a common metric.[1]

Antimicrobial Activity: Disc Diffusion Assay

This method assesses the ability of a compound to inhibit microbial growth.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate to create a lawn.[15][16]

-

Disc Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the cardanol solution (dissolved in a suitable solvent like DMSO). Place the discs on the agar surface.[17]

-

Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[17]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C).[17]

-

Measurement: Measure the diameter of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Conclusion

Cardanol, including its diene component, demonstrates a remarkable spectrum of biological activities that position it as a promising candidate for further investigation in drug development. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, are particularly noteworthy. Furthermore, its demonstrated antimicrobial, anti-inflammatory, and wound-healing properties suggest a broad range of therapeutic applications.[1] While the cytotoxicity of cardanol is dose-dependent, it appears to have a favorable safety profile at lower concentrations, particularly on non-cancerous cells like keratinocytes.[1][3][4] Future research should focus on isolating and evaluating the specific activities of the monoene, diene, and triene components to better understand their individual contributions and to optimize their therapeutic potential. The sustainable origin of cardanol from an agricultural byproduct further enhances its appeal as a source for novel, eco-friendly therapeutic agents.

References

- 1. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardanol: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardanol isolated from Thai Apis mellifera propolis induces cell cycle arrest and apoptosis of BT-474 breast cancer cells via p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria-Associated Apoptosis in Human Melanoma Cells Induced by Cardanol Monoene from Cashew Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Review of Cardanol Diene Research: From Isolation to Polymer Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), is gaining significant attention as a sustainable building block for a wide range of polymeric materials.[1] Its unique chemical structure, featuring a phenolic ring with a long, unsaturated C15 alkyl chain, offers multiple reactive sites for chemical modification and polymerization. This alkyl chain is a mixture of saturated, monoene, diene, and triene components, with the diene fraction presenting a particularly interesting platform for creating crosslinked and functionalized polymers.[2][3] This technical guide provides a comprehensive literature review focused on the research and applications of the cardanol diene component, from its isolation to the properties of its derived polymers.

Composition and Isolation of this compound

Cardanol is the primary constituent of technical CNSL, which is produced by the decarboxylation of anacardic acid at elevated temperatures. The C15 side chain of cardanol is a mixture of four main components:

-

Saturated: 3-n-pentadecylphenol

-

Monoene: 3-(pentadeca-8'-enyl)phenol

-

Diene: 3-(pentadeca-8',11'-dienyl)phenol

-

Triene: 3-(pentadeca-8',11',14'-trienyl)phenol

The relative composition of these components can vary depending on the source and processing of the CNSL. However, typical compositions are reported in the literature.

Table 1: Typical Composition of Cardanol Components

| Component | Percentage (%) |

| Saturated | 4-8 |

| Monoene | 35-49 |

| Diene | 16-31 |

| Triene | 29-45 |

Note: The exact composition can vary. The data presented is a range compiled from multiple sources.

Isolation of this compound

While much of the research has been conducted on the natural mixture of cardanol, the isolation of individual components is crucial for understanding their specific contributions to polymer properties and for the synthesis of well-defined materials. The primary methods for isolating cardanol fractions include vacuum distillation and column chromatography.

Experimental Protocol: Isolation of Cardanol Fractions by Flash Column Chromatography

A sustainable method for the gram-scale purification of cardanol into its monoene, diene, and triene components has been reported. This method avoids the high energy consumption of vacuum distillation.

Materials:

-

Technical grade Cashew Nut Shell Liquid (CNSL)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Technical CNSL is first subjected to a preliminary purification to remove cardol and other impurities. This can be achieved by solvent extraction.

-

The purified cardanol mixture is then loaded onto a silica gel column.

-

A gradient elution is performed using a mixture of hexane and ethyl acetate. The composition of the eluent is gradually changed to increase its polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the separated components.

-

Fractions containing the pure diene component are combined and the solvent is removed under reduced pressure to yield isolated this compound.

The purity of the isolated fractions is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polymerization of this compound

The two double bonds in the this compound side chain make it a versatile monomer for various polymerization reactions. While research on the polymerization of isolated this compound is limited, the behavior of the unsaturations in the cardanol mixture provides significant insights. The primary polymerization routes include cationic polymerization, olefin metathesis, and the formation of epoxy resins.

Cationic Polymerization

Cationic initiators, such as Lewis acids (e.g., BF₃·O(C₂H₅)₂) and protic acids, can be used to polymerize the double bonds in the cardanol side chain.[4][5] The reaction proceeds through the formation of a carbocation intermediate, which then propagates by attacking the double bonds of other cardanol molecules. The diene component is expected to readily participate in this reaction, potentially leading to crosslinked structures due to its two reactive sites.

Experimental Protocol: Cationic Polymerization of Cardanol

Materials:

-

Distilled Cardanol

-

Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) (initiator)

-

Deuterated chloroform (for NMR analysis)

Procedure:

-

Distilled cardanol is placed in a reaction vessel equipped with a magnetic stirrer.

-

A specific molar ratio of the cationic initiator (e.g., 1-3 mol%) is added to the cardanol.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 80-160 °C) for a specified duration (e.g., 1-15 hours).[6]

-

The reaction is then quenched, for example, by the addition of methanol.

-

The resulting polymer is analyzed by techniques such as Size Exclusion Chromatography (SEC) to determine its molecular weight and distribution, and by NMR to elucidate its structure.

Caption: Cationic polymerization of this compound.

Olefin Metathesis

Olefin metathesis is a powerful tool for the synthesis of new olefins and polymers from unsaturated substrates.[1][7] Cardanol, with its unsaturated side chain, is an excellent candidate for this reaction. Both cross-metathesis with other olefins and ring-opening metathesis polymerization (ROMP) of cyclic derivatives are possible. The diene component can lead to the formation of crosslinked polymers or oligomers with pendant vinyl groups, depending on the reaction conditions and the type of metathesis employed. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly used.[2]

Caption: Olefin metathesis of this compound.

Epoxy Resins

Cardanol can be converted into epoxy resins by reacting the phenolic hydroxyl group with epichlorohydrin.[8][9] The resulting cardanol glycidyl ether can then be further functionalized by epoxidizing the double bonds in the side chain.[10][11] The diene component, upon epoxidation, would yield a monomer with three epoxy groups (one glycidyl ether and two on the side chain), making it a valuable crosslinking agent for developing high-performance thermosets.

Experimental Protocol: Synthesis of Side-Chain Epoxidized Cardanol Glycidyl Ether

Materials:

-

Cardanol glycidyl ether

-

Hydrogen peroxide

-

Formic acid

Procedure:

-

Cardanol glycidyl ether is dissolved in a suitable solvent.

-

Formic acid is added, followed by the slow addition of hydrogen peroxide at a controlled temperature.

-

The reaction mixture is stirred for several hours until the epoxidation is complete, which can be monitored by techniques like NMR or titration.

-

The resulting side-chain epoxidized cardanol glycidyl ether is then purified.

Caption: Synthesis of a this compound-based epoxy resin.

Properties of Cardanol-Based Polymers

The properties of polymers derived from cardanol are significantly influenced by the long, flexible alkyl side chain. This chain acts as an internal plasticizer, imparting flexibility and hydrophobicity to the resulting materials. The unsaturation in the side chain, particularly the diene and triene components, allows for oxidative curing, which can improve the hardness and chemical resistance of the polymers over time.[12]

While specific data for polymers synthesized from pure this compound is scarce, the properties of polymers made from the cardanol mixture provide a good indication of their potential performance.

Table 2: Mechanical Properties of Cardanol-Based Epoxy Resins

| Resin System | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) | Reference |

| Commercial DGEBA | 60-80 | 3-6 | 100-120 | [8] |

| Synthesized DGEBA | 55-70 | 3-5 | 110-130 | [8] |

| DGEBA with 20 mol% Cardanol | 40-50 | 5-10 | 80-100 | [8][13] |

DGEBA: Diglycidyl ether of bisphenol A

Table 3: Thermal Properties of Cardanol-Based Polyurethanes

| Polyol Used for PU Synthesis | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Reference |

| Ethylene Glycol based | ~50 | ~300 | [14] |

| Cardanol Diol based | ~10 | ~320 | [14] |

| Hydrogenated Cardanol Diol based | ~20 | ~310 | [14] |

PU: Polyurethane

The data in these tables illustrates that the incorporation of cardanol generally increases the flexibility (higher elongation at break) and lowers the glass transition temperature of the polymers, consistent with the plasticizing effect of the C15 side chain. The thermal stability of cardanol-based polymers is often comparable to or even slightly better than their petroleum-based counterparts.[14][15]

Applications

The unique properties of cardanol-based polymers make them suitable for a variety of applications, particularly in coatings, adhesives, and composites. The hydrophobicity imparted by the alkyl chain leads to excellent water resistance, making them ideal for marine and protective coatings.[16] The flexibility and toughness of cardanol-based resins are advantageous in applications requiring impact resistance.

For drug development professionals, cardanol derivatives are being explored for their potential as drug delivery vehicles and in the formation of biocompatible materials. The natural origin and biodegradability of cardanol are attractive features in this regard.

Future Outlook

The research on this compound and its derivatives is still in its early stages. The development of efficient and scalable methods for isolating the diene component is crucial for unlocking its full potential. Future research should focus on:

-

The controlled polymerization of isolated this compound to synthesize polymers with well-defined architectures.

-

A thorough characterization of the mechanical, thermal, and chemical properties of polymers derived specifically from this compound.

-

Exploring the use of this compound as a crosslinking agent to enhance the performance of other bio-based and petroleum-based polymers.

-

Investigating the biocompatibility and biodegradability of this compound-based materials for biomedical applications.

Conclusion

This compound, a key component of the renewable resource CNSL, holds significant promise as a versatile monomer for the development of sustainable and high-performance polymers. Its two double bonds provide a platform for a variety of polymerization reactions, leading to materials with a unique combination of flexibility, hydrophobicity, and reactivity. While much of the current research has focused on the cardanol mixture, a deeper investigation into the chemistry and applications of isolated this compound is warranted and is expected to open up new avenues for the creation of advanced, bio-based materials.

References

- 1. Cardanol-based materials as natural precursors for olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Study of the mechanism of cardanol polymerization by cationic initiator [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. CN115286492A - Cardanol-based polymer polyol and preparation method thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]

- 10. Synthesis and characterization of cardanol-based epoxy/amine systems and analysis of secondary epoxies [morressier.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 15. Structure and thermal properties of phosphorus-containing polyol synthesized from cardanol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. cdn.techscience.cn [cdn.techscience.cn]

An In-depth Technical Guide to the Reactive Sites of the Cardanol Diene Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardanol, a renewable phenolic lipid obtained from cashew nut shell liquid (CNSL), is a versatile platform for chemical synthesis due to its unique molecular structure. It consists of a phenol ring with a C15 alkyl chain at the meta position, which varies in its degree of unsaturation. The cardanol mixture typically comprises saturated, monoene, diene, and triene components. The diene component, 3-((8Z,11Z)-pentadeca-8,11-dien-1-yl)phenol, possesses distinct reactive sites that offer a multitude of possibilities for chemical modification and the development of novel molecules with applications in polymer chemistry, materials science, and pharmacology.

This technical guide provides a comprehensive overview of the primary reactive sites of the cardanol diene molecule. It details key chemical transformations, provides experimental protocols for significant reactions, and presents quantitative data to aid researchers in harnessing the potential of this bio-based molecule.

Key Reactive Sites of this compound

The this compound molecule presents three primary regions for chemical reactivity: the phenolic hydroxyl group, the aromatic ring, and the conjugated diene system within the C15 aliphatic chain.

-

Phenolic Hydroxyl Group: This site is amenable to reactions such as etherification and esterification, allowing for the introduction of a wide range of functional groups.

-

Aromatic Ring: The electron-rich phenolic ring is susceptible to electrophilic substitution reactions, including nitration, sulfonation, and halogenation.

-

Diene System (-CH=CH-CH2-CH=CH-): The two double bonds in the alkyl side chain are the most versatile reactive sites, participating in a variety of addition and cycloaddition reactions.

The following diagram illustrates the principal reactive sites of the this compound molecule.

Caption: Key reactive sites of the this compound molecule.

Reactions at the Diene System

The conjugated diene system in the alkyl side chain is a hub of reactivity, enabling a diverse array of chemical transformations.

Epoxidation

The double bonds of the diene can be converted to epoxide groups, which are valuable intermediates for further functionalization, such as ring-opening reactions to form diols or for the synthesis of epoxy resins.

Experimental Protocol: Epoxidation of Cardanol

A general procedure for the epoxidation of the unsaturated side chain of cardanol involves the use of a peroxy acid, often generated in situ from a carboxylic acid and hydrogen peroxide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cardanol (1 equivalent) in a suitable solvent such as toluene or hexane.

-

Reagent Addition: Add formic acid (catalytic amount) to the solution. Subsequently, add hydrogen peroxide (e.g., 30% aqueous solution, 1.5 equivalents per double bond) dropwise while maintaining the reaction temperature at 60-70°C.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the C=C bond signal and the appearance of the C-O-C stretch of the epoxide ring.

-

Work-up: After completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to neutralize the acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the epoxidized cardanol.

| Parameter | Value/Condition | Reference |

| Reactants | Cardanol, Hydrogen Peroxide, Formic Acid | [1] |

| Solvent | Toluene or Hexane | [1] |

| Temperature | 60-70 °C | [1] |

| Reaction Time | Varies (monitor by TLC/FTIR) | [1] |

Ene Reaction

The allylic protons of the diene system can participate in ene reactions with suitable enophiles, such as diethyl azodicarboxylate (DEAD). This reaction allows for the introduction of nitrogen-containing functionalities.

Experimental Protocol: Ene Reaction of Cardanol with DEAD [2]

-

Conventional Heating:

-

In a reaction vial, mix cardanol (e.g., 0.257 g), diethyl azodicarboxylate (DEAD, e.g., 0.090-0.175 g), and ethyl acetate (1 mL).

-

Stir the mixture at 70°C for 6 hours.

-

Remove the ethyl acetate under vacuum to obtain the product.

-

-

Microwave-Assisted Synthesis:

-

Combine cardanol, DEAD, and ethyl acetate in a microwave reaction vial.

-

Heat the mixture at 70°C for 5 minutes in a microwave reactor.

-

Evaporate the solvent to yield the product.

-

| Method | Temperature | Time | Reference |

| Conventional | 70 °C | 6 hours | [2] |

| Microwave | 70 °C | 5 minutes | [3] |

The following diagram illustrates the workflow for the ene reaction.

Caption: Experimental workflow for the ene reaction of cardanol with DEAD.

Diels-Alder Reaction

The conjugated diene system of cardanol can act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile to form a six-membered ring. This reaction is a powerful tool for constructing complex cyclic structures. The cardanol-DEAD adduct can also undergo a self-condensation Diels-Alder reaction.[2]

Conceptual Protocol: Diels-Alder Reaction of this compound

-

Reactant Selection: Choose a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide). The reactivity can be enhanced by using electron-withdrawing groups on the dienophile.

-

Reaction Conditions: Dissolve the this compound and the dienophile in an appropriate solvent (e.g., toluene, xylene). Heat the mixture to promote the reaction. The reaction temperature and time will depend on the specific reactants used.

-

Product Isolation: After the reaction is complete, the product can be isolated by cooling the reaction mixture to induce crystallization or by using column chromatography for purification.

The logical relationship in a Diels-Alder reaction is depicted below.

Caption: Logical diagram of a Diels-Alder reaction involving this compound.

Polymerization

The double bonds in the diene side chain can undergo polymerization through various mechanisms, including acid-catalyzed, thermal, and enzymatic polymerization, to produce a range of polymeric materials with diverse properties.

Experimental Protocol: Acid-Catalyzed Polymerization of Cardanol [4]

-

Initiator: Boron trifluoride diethyl etherate (BF3O(C2H5)2) can be used as an initiator.

-

Reaction: The reaction is typically carried out in bulk or in a suitable solvent. The concentration of the initiator can be varied to control the molecular weight and structure of the resulting polymer.

-

Characterization: The polymer product can be characterized by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity index.

| Initiator Concentration (% m/m) | Effect on Polymer | Reference |

| 1% | Higher amount of unreacted monomer, structural rearrangements | [5] |

| 2-3% | Increased conversion and molar mass, potential for crosslinking with triene component | [5] |

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. The diene in cardanol can undergo cross-metathesis with other olefins in the presence of a suitable catalyst (e.g., Grubbs' catalyst) to synthesize novel derivatives.[6]

Applications in Drug Development

The versatile reactivity of the this compound molecule makes it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications. The phenolic moiety is a known pharmacophore with antioxidant and other biological activities. Modification of the diene side chain can be used to modulate the molecule's physicochemical properties, such as lipophilicity and drug-target interactions.

Cardanol and its derivatives have been investigated for a range of biological activities, including:

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.[7]

-

Anti-inflammatory Effects: Cardanol has shown potential in modulating inflammatory pathways.

-

Antimicrobial Properties: Derivatives of cardanol have exhibited activity against various microbes.

-

Enzyme Inhibition: this compound has been shown to inhibit tyrosinase with an IC50 value of 52.5 μM.[8][9]

-

Wound Healing: Cardanol has been observed to promote the proliferation and migration of human keratinocyte cells, suggesting potential applications in wound healing.[10][11]

The synthesis of various pharmaceutical drugs, such as norfenefrine and fenoprofen, has been successfully achieved from cardanol, highlighting its potential as a starting material in drug discovery.[12][13]

The following diagram illustrates a conceptual signaling pathway for the wound healing effects of cardanol.

Caption: Conceptual pathway of cardanol's effect on wound healing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound molecule and its reactions.

Table 1: Composition of a Typical Cardanol Sample [10]

| Component | Percentage (%) |

| Monoene | 42 |

| Diene | 22 |

| Triene | 36 |

Table 2: 1H and 13C NMR Data for this compound

Data for the diene component is often reported as part of the mixture. Specific shifts can vary slightly based on the solvent and instrument.

| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |

| Aromatic-H | 6.6 - 7.2 | 112 - 155 |

| Olefinic-H | 5.3 - 5.5 | 127 - 131 |

| Allylic-H | ~2.8 | ~25 |

| Aliphatic-H | 0.9 - 2.6 | 14 - 36 |

Table 3: Ene Reaction Conditions and Reactant Ratios [3]

| Sample | Cardanol (g) | DEAD (g) | Heating Method | Time |

| C-1 | 0.258 | 0.090 | Conventional | 6 h |

| C-2 | 0.253 | 0.175 | Conventional | 6 h |

| M-1 | 0.252 | 0.090 | Microwave | 5 min |

| M-2 | 0.252 | 0.175 | Microwave | 5 min |

Conclusion

The this compound molecule is a readily available, renewable chemical scaffold with multiple reactive sites that can be selectively functionalized. The phenolic hydroxyl group, the aromatic ring, and particularly the versatile diene system in the alkyl side chain offer numerous opportunities for the synthesis of a wide range of valuable molecules. This guide has provided an in-depth overview of these reactive sites, detailed experimental protocols for key reactions, and summarized relevant quantitative data. For researchers in materials science and polymer chemistry, this compound is a promising monomer for the development of novel bio-based polymers. For professionals in drug development, it represents a versatile starting point for the synthesis of new therapeutic agents with diverse biological activities. Further exploration of the chemistry of this compound is expected to unlock even more applications for this sustainable chemical building block.

References

- 1. Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Cardanol Polymerization Under Acid Conditions By Addition And Condensation Reactions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

CAS number and molecular formula for cardanol diene

An In-depth Technical Guide to Cardanol Diene

Core Substance Identification

CAS Number: 51546-63-5[1][2][3][4]

Molecular Formula: C₂₁H₃₂O[1][3][4]

Physicochemical Properties

This compound, a phenol derivative found in cashew nut shell liquid (CNSL), presents as a neat oil.[4] Its lipophilic nature is indicated by its solubility in various organic solvents.

| Property | Value |

| IUPAC Name | 3-((8Z,11Z)-pentadeca-8,11-dien-1-yl)phenol[2] |

| Molecular Weight | 300.5 g/mol [4] |

| Appearance | Neat oil[4] |

| Solubility | DMF: 20 mg/mlDMSO: 15 mg/mlEthanol: 22 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[4] |

| λmax | 244, 273 nm[4] |

Biological Activity and Applications

This compound has garnered attention in the scientific community for its notable biological activities, particularly as a tyrosinase inhibitor and an antibacterial agent.

Enzyme Inhibition

This compound is an effective inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3][4] This property makes it a compound of interest for applications in the cosmetic and pharmaceutical industries for addressing hyperpigmentation.

| Biological Target | IC₅₀ Value |

| Tyrosinase | 52.5 μM[3][4] |

Antibacterial and Anti-biofilm Activity

This compound exhibits antibacterial properties.[1] Furthermore, it serves as a precursor for the synthesis of cardanol-metal complexes which have been shown to inhibit the formation of biofilms by uropathogenic E. coli.[3][4]

Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay

This protocol outlines a general procedure for determining the tyrosinase inhibitory activity of this compound, based on common spectrophotometric methods.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (pH 6.8)

-

This compound

-

Spectrophotometer (capable of reading at 475-490 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, L-DOPA solution, and various concentrations of the this compound solution.

-

Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Measure the absorbance of the resulting dopachrome at 475-490 nm using a spectrophotometer.

-

A control reaction without the inhibitor should be run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol describes the disc diffusion method to assess the antibacterial activity of this compound.

Materials:

-

Bacterial strains (e.g., E. coli, Staphylococcus aureus)

-

Muller-Hinton Agar

-

Sterile paper discs

-

This compound

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve this compound)

-

Incubator

Procedure:

-

Prepare Muller-Hinton agar plates.

-

Inoculate the surface of the agar plates uniformly with the test bacterial strain.

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Impregnate sterile paper discs with a known concentration of the this compound solution.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity.

Visualizations

Composition of Technical Cardanol

Technical cardanol, derived from cashew nut shell liquid, is a mixture of structurally related phenolic compounds. The following diagram illustrates the typical composition.

References

An In-depth Technical Guide on the Health and Safety of Cardanol Diene

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of any chemical is paramount. This guide provides a comprehensive overview of the available health and safety data for cardanol diene (CAS Number: 51546-63-5), a phenol found in cashew nut shell liquid.[1] While specific toxicity data is limited, this document synthesizes the most current safety information to ensure safe handling and use in a laboratory setting.

Health and Safety Data Summary